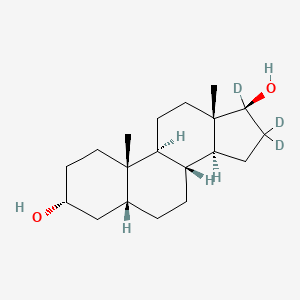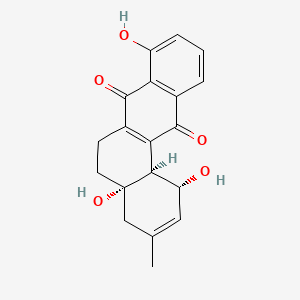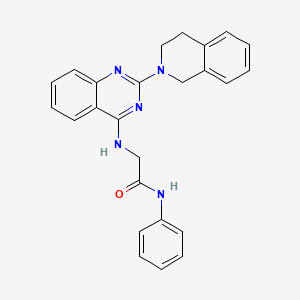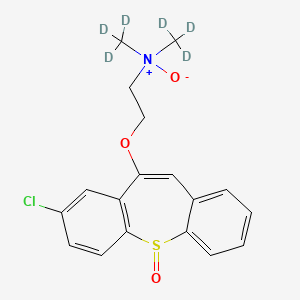![molecular formula C9H10FN3O3 B12412594 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine (L-2’-FD4C) is an L-nucleoside analogue known for its potent antiviral properties. It exhibits significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound has garnered attention due to its ability to inhibit viral replication effectively, making it a promising candidate for antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine typically begins with L-xylose as the starting material. The process involves multiple steps, including fluorination and dehydrogenation reactions. One of the key steps is the conversion of L-xylose into the desired nucleoside analogue without evaporating any intermediate compounds to dryness .
Industrial Production Methods
Industrial production of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of advanced purification techniques and stringent reaction conditions to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its antiviral properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions are various derivatives of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine, each with potentially different antiviral activities .
Applications De Recherche Scientifique
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
The mechanism of action of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral polymerases, disrupting the synthesis of viral DNA and RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: Another L-nucleoside analogue used to treat HIV and HBV infections.
Adefovir: An acyclic nucleotide with activity against HBV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in HIV therapy
Uniqueness
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine stands out due to its high potency and low toxicity compared to other nucleoside analogues. Its unique structure allows for effective inhibition of viral replication with minimal side effects, making it a valuable addition to antiviral therapies .
Propriétés
Formule moléculaire |
C9H10FN3O3 |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1 |
Clé InChI |
KXCHLAARWGPSAG-XRGYYRRGSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@@H](O2)CO)F |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
